![molecular formula C18H19N7O2S B6442687 3-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-1??,2-benzothiazole-1,1-dione CAS No. 2548984-80-9](/img/structure/B6442687.png)
3-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-1??,2-benzothiazole-1,1-dione
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Description
3-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-1??,2-benzothiazole-1,1-dione is a useful research compound. Its molecular formula is C18H19N7O2S and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-1??,2-benzothiazole-1,1-dione is 397.13209405 g/mol and the complexity rating of the compound is 724. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-1??,2-benzothiazole-1,1-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-1??,2-benzothiazole-1,1-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
This compound and its derivatives have shown promising anticancer activities . For instance, certain derivatives have been found to be effective against breast cancer through dual PARP-1 and EGFR targets inhibition .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties . It has been compared with commercial antibiotics and found to have high antibacterial and antifungal activities .
Analgesic and Anti-inflammatory Activity
The compound has been associated with analgesic and anti-inflammatory activities . This makes it a potential candidate for the development of new pain and inflammation management drugs .
Antioxidant Activity
The compound has shown antioxidant properties . Antioxidants are crucial in neutralizing harmful free radicals in the body, thus potentially contributing to the prevention of various diseases.
Antiviral Activity
The compound has been found to have antiviral properties . This suggests potential applications in the development of new antiviral drugs .
Enzyme Inhibition
The compound has been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This broad spectrum of enzyme inhibition suggests potential applications in treating a variety of conditions .
Treatment of Cardiovascular Disorders
The compound has been utilized in the treatment of cardiovascular disorders . This suggests potential applications in the development of new cardiovascular drugs .
Treatment of Type 2 Diabetes and Hyperproliferative Disorders
The compound has been used in the treatment of type 2 diabetes and hyperproliferative disorders . This indicates its potential in the development of new therapeutic agents for these conditions .
properties
IUPAC Name |
3-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2S/c1-13-19-20-16-7-8-17(21-25(13)16)23-9-4-10-24(12-11-23)18-14-5-2-3-6-15(14)28(26,27)22-18/h2-3,5-8H,4,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFVVHGYCHZBBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide |
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